8-Hydroxy-alpha-humulene

Description

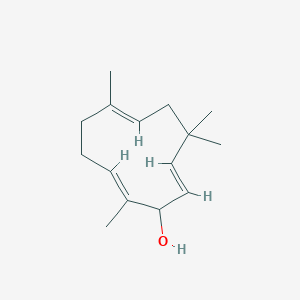

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24O |

|---|---|

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-ol |

InChI |

InChI=1S/C15H24O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11,14,16H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ |

Clé InChI |

NLCQRJBYGGWZRQ-SKTNYSRSSA-N |

SMILES isomérique |

C/C/1=C\CC(/C=C/C(/C(=C/CC1)/C)O)(C)C |

SMILES canonique |

CC1=CCC(C=CC(C(=CCC1)C)O)(C)C |

Origine du produit |

United States |

Biosynthetic Pathways of 8 Hydroxy Alpha Humulene

Precursor Formation: The Farnesyl Diphosphate (B83284) (FDP) Biosynthesis

Farnesyl diphosphate (FDP) is the universal precursor for the synthesis of all sesquiterpenes, including 8-hydroxy-alpha-humulene. nih.gov The generation of FDP occurs through two primary and distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. These pathways provide the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are then condensed to form the 15-carbon FDP. genome.jpigem.org

Operating primarily in the cytoplasm of eukaryotes like plants and fungi, the MVA pathway is a key contributor to the FDP pool. genome.jpsmolecule.com This pathway commences with the condensation of three molecules of acetyl-CoA. igem.org

The key steps in the MVA pathway are:

Two molecules of acetyl-CoA are combined to form acetoacetyl-CoA. annualreviews.org

A third acetyl-CoA molecule is added to produce 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). igem.organnualreviews.org

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a rate-limiting step in this pathway. igem.organnualreviews.org

Mevalonate undergoes two consecutive phosphorylation steps, followed by a decarboxylation reaction, to yield IPP. annualreviews.org

IPP is then isomerized to DMAPP, and these two C5 units are used to build larger isoprenoid molecules. igem.org Specifically, FDP synthase catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to form the C15 FDP. nih.gov The MVA pathway is responsible for the biosynthesis of sterols, most sesquiterpenes, and triterpenes. genome.jp

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants and in most bacteria. genome.jpnih.gov This pathway also produces the essential isoprenoid precursors IPP and DMAPP, but from different starting molecules.

The initial steps of the MEP pathway involve:

The condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). annualreviews.org

DXP is then converted to methylerythritol 4-phosphate (MEP). annualreviews.org

A series of subsequent enzymatic reactions, catalyzed by enzymes designated IspC through IspH, convert MEP into both IPP and DMAPP. smolecule.com Unlike the MVA pathway, the final step of the MEP pathway, catalyzed by the enzyme IspH, produces both IPP and DMAPP directly. annualreviews.org The MEP pathway is generally associated with the production of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. genome.jp While distinct, there is evidence of cross-talk between the MVA and MEP pathways, where intermediates can be exchanged between the cytoplasm and plastids. frontiersin.org

Mevalonate (MVA) Pathway Contribution

Alpha-Humulene Cyclization

Once FDP is synthesized, the next critical stage is its cyclization to form the characteristic 11-membered ring structure of alpha-humulene. This reaction is the first committed step in the biosynthesis of humulene-derived sesquiterpenoids. nih.gov

The enzyme responsible for the conversion of the linear FDP precursor into the cyclic alpha-humulene is alpha-humulene synthase. nih.govwikipedia.org In the shampoo ginger (Zingiber zerumbet), this enzyme is specifically designated as ZSS1. nih.gov

ZSS1 catalyzes the intramolecular cyclization of FDP, where the diphosphate group is cleaved, generating a carbocation that initiates a series of ring-closing reactions to form the alpha-humulene skeleton. igem.org Research has shown that when the ZSS1 enzyme from Zingiber zerumbet is expressed in E. coli, it predominantly produces alpha-humulene (approximately 95%), with a minor amount of beta-caryophyllene (B1668595) (around 5%) as a byproduct. nih.govresearchgate.net

The expression of the gene encoding alpha-humulene synthase (ZSS1) is tightly regulated within the plant. wikipedia.orgnih.govnih.gov In Zingiber zerumbet, the transcript of the ZSS1 gene is found almost exclusively in the rhizomes. nih.govnih.gov This tissue-specific expression aligns with the observation that the rhizome oil of this plant contains a high concentration of zerumbone (B192701), a downstream product of the alpha-humulene pathway. nih.gov

Furthermore, the expression of ZSS1 can be influenced by external stimuli. Studies have shown that treatment with methyl jasmonate (MeJA), a plant signaling molecule often involved in defense responses, can up-regulate the transcription of ZSS1 in both the leaves and rhizomes of Zingiber zerumbet. nih.govresearchgate.net This suggests an ecological role for the resulting sesquiterpenoids in the plant's interaction with its environment. nih.gov The regulation of gene expression is a complex process that allows organisms to adapt to various conditions by controlling the production of specific proteins and RNA molecules. wikipedia.orgpressbooks.pub

Role of Alpha-Humulene Synthase (ZSS1) in FDP Conversion

Regiospecific Hydroxylation to this compound

The final step in the formation of this compound from alpha-humulene is a regiospecific hydroxylation reaction. This process involves the precise addition of a hydroxyl (-OH) group to the 8th carbon position of the alpha-humulene molecule.

This crucial conversion is catalyzed by a specific type of enzyme known as a cytochrome P450 monooxygenase. nih.gov In Zingiber zerumbet, the specific enzyme identified as responsible for this reaction is CYP71BA1, which functions as an alpha-humulene 8-hydroxylase. nih.govnih.gov This enzyme facilitates the conversion of alpha-humulene into this compound, which is a proposed intermediate in the biosynthesis of zerumbone. nih.govnih.gov

Functional expression studies in yeast have confirmed that the CYP71BA1 enzyme specifically catalyzes this hydroxylation. nih.gov The expression pattern of the CYP71BA1 gene mirrors that of the ZSS1 gene, being detected almost exclusively in the rhizomes, which further supports its role in the zerumbone biosynthetic pathway. nih.govnih.gov The co-expression of genes from the mevalonate pathway, along with ZSS1 and CYP71BA1 in engineered E. coli, has successfully resulted in the production of this compound from a simple carbon source. nih.govnih.gov

Identification and Characterization of Cytochrome P450 Monooxygenases

At the heart of the conversion of α-humulene to this compound are cytochrome P450 monooxygenases (CYPs), a diverse superfamily of enzymes that play a pivotal role in the metabolism of a wide range of compounds. nih.govnih.gov These enzymes are instrumental in the hydroxylation of the α-humulene skeleton. nih.gov

A key enzyme in this pathway, identified from the rhizomes of Zingiber zerumbet Smith, is CYP71BA1. nih.govnih.gov This particular cytochrome P450 has been definitively characterized as an α-humulene-8-hydroxylase. nih.gov Through a homology-based cloning strategy, researchers isolated the cDNA clone for CYP71BA1 and confirmed its function. nih.gov When expressed in yeast, this enzyme was shown to convert α-humulene into 8-hydroxy-α-humulene. nih.govnih.gov Further reinforcing its role, the transcripts for CYP71BA1 are found almost exclusively in the rhizomes of Z. zerumbet, mirroring the expression pattern of α-humulene synthase (ZSS1), the enzyme responsible for the preceding step in the pathway. nih.govnih.gov

In the closely related species, Zingiber officinale (common ginger), a gene encoding an alpha-humulene 10-hydroxylase, also designated as CYP71BA1, has been identified. nih.gov This enzyme catalyzes the conversion of alpha-humulene to this compound, a key step in zerumbone biosynthesis. nih.gov The expression of the gene for this enzyme, Zoff283768, has been observed to be significantly influenced by environmental factors such as soil moisture. nih.gov

Zingiber zerumbet CYP71BA1

Enzymatic Mechanism and Cofactor Requirements (e.g., NADPH)

The catalytic activity of cytochrome P450 monooxygenases, including CYP71BA1, is dependent on a specific enzymatic mechanism and the presence of cofactors. The reaction involves the incorporation of one atom of molecular oxygen into the substrate, in this case, α-humulene, while the other oxygen atom is reduced to water. This process requires a continuous supply of electrons, which are provided by the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govoup.com

The electrons from NADPH are transferred to the P450 enzyme via a partner protein, an NADPH-cytochrome P450 reductase (CPR). oup.com This reductase contains flavin cofactors that facilitate the electron transfer. oup.com In functional studies, microsomal preparations from yeast expressing CYP71BA1 required the addition of NADPH to successfully convert α-humulene to 8-hydroxy-α-humulene. nih.gov The availability of NADPH can be a limiting factor in heterologous production systems. europa.eu

Functional Expression Studies in Heterologous Systems (e.g., Yeast, Escherichia coli)

To better understand and potentially harness the biosynthetic pathway of this compound, scientists have employed heterologous expression systems. These involve introducing the genes for the relevant enzymes into host organisms like yeast (Saccharomyces cerevisiae) and the bacterium Escherichia coli.

Yeast (Saccharomyces cerevisiae) : The functional characterization of CYP71BA1 was successfully achieved by expressing it in the WAT11 strain of S. cerevisiae. nih.gov This yeast strain is engineered to contain a chromosomally integrated NADPH-dependent P450 reductase from Arabidopsis thaliana, which facilitates the function of the introduced plant P450 enzyme. nih.gov Microsomal fractions isolated from these yeast cells demonstrated the in vitro production of 8-hydroxy-α-humulene from α-humulene in the presence of NADPH. nih.gov

Escherichia coli : The production of 8-hydroxy-α-humulene has also been demonstrated in E. coli. nih.govnih.gov By co-expressing a gene cluster for four enzymes of the mevalonate pathway (a fundamental pathway for isoprenoid synthesis), along with α-humulene synthase (ZSS1) and CYP71BA1, researchers were able to produce 8-hydroxy-α-humulene in E. coli cultures supplemented with mevalonate. nih.govnih.gov This work highlights the potential for microbial production of this important intermediate. nih.govresearchgate.net Further studies have focused on optimizing production in E. coli by constructing tractable plasmids carrying the necessary genes and comparing different induction methods. researchmap.jpresearchgate.net

Further Biotransformation of this compound

The journey of this chemical compound does not end with its synthesis. This compound is a precursor that undergoes further enzymatic conversion to yield other significant molecules.

Conversion to Zerumbone by Short-Chain Dehydrogenase/Reductase (ZSD1)

The final step in the biosynthesis of zerumbone from this compound is catalyzed by a short-chain dehydrogenase/reductase (SDR) enzyme named ZSD1. researchmap.jpresearchgate.netebi.ac.uk This enzyme was isolated from Zingiber zerumbet and functionally characterized. researchmap.jpresearchgate.netnih.gov ZSD1 is an alcohol dehydrogenase that specifically oxidizes the hydroxyl group at the C8 position of this compound to form the corresponding ketone, zerumbone. nih.govresearchmap.jpebi.ac.uk

The gene for ZSD1 encodes a 267-residue enzyme with a calculated molecular mass of 28.7 kDa. researchmap.jpebi.ac.uk When the recombinant ZSD1 enzyme was expressed in E. coli, it was shown to effectively catalyze the conversion of this compound to zerumbone. researchmap.jpresearchgate.netebi.ac.uk Interestingly, unlike the genes for the preceding enzymes in the pathway (ZSS1 and CYP71BA1) which are primarily expressed in the rhizomes, ZSD1 transcripts are found in the leaves, stems, and rhizomes of Z. zerumbet. researchmap.jpnih.gov This suggests that ZSD1 may have other biological roles within the plant. researchmap.jpnih.gov

Proposed Metabolic Flux and Intermediacy in Zerumbone Biosynthesis

The biosynthesis of the sesquiterpenoid zerumbone from its precursor, α-humulene, involves a critical hydroxylation step that forms 8-hydroxy-α-humulene. This conversion is a key point in the metabolic pathway, directing the flux of α-humulene towards the eventual formation of zerumbone. The role of 8-hydroxy-α-humulene as a direct intermediate is supported by several lines of research, primarily in the medicinal ginger, Zingiber zerumbet. nih.govmdpi.comnih.gov

The proposed biosynthetic pathway begins with the cyclization of farnesyl diphosphate (FPP) to create the 11-membered ring structure of α-humulene. wiley.com This initial step is catalyzed by α-humulene synthase. nih.govnih.gov Following the formation of α-humulene, a crucial hydroxylation event occurs at the C8 position, yielding 8-hydroxy-α-humulene. nih.govmdpi.com This reaction is catalyzed by a specific cytochrome P450 enzyme, identified as α-humulene-8-hydroxylase (CYP71BA1). nih.govnih.govcukerala.ac.in The presence of both α-humulene and trace amounts of 8-hydroxy-α-humulene in the rhizome oil of Z. zerumbet provides evidence for this proposed pathway. nih.gov

The final step in zerumbone biosynthesis is the oxidation of the hydroxyl group of 8-hydroxy-α-humulene to a ketone. nih.gov This is accomplished by an alcohol dehydrogenase, which has been identified as a short-chain dehydrogenase/reductase (SDR). mdpi.comresearchmap.jp The identification and functional characterization of these enzymes, α-humulene synthase, α-humulene-8-hydroxylase, and the subsequent dehydrogenase, provide a comprehensive understanding of the metabolic route from α-humulene to zerumbone. nih.govresearchmap.jp

Metabolic engineering studies have further solidified the role of 8-hydroxy-α-humulene as a key intermediate. For instance, co-expression of the genes for α-humulene synthase and CYP71BA1 in microorganisms like Escherichia coli and yeast has successfully led to the production of 8-hydroxy-α-humulene. nih.govmdpi.com These findings not only confirm the intermediacy of 8-hydroxy-α-humulene but also open avenues for its biotechnological production. researchgate.net

It is important to note that the metabolic flux is not exclusively directed towards zerumbone. The presence of other α-humulene derivatives, such as α-humulene epoxide I and α-humulene epoxide II, in the rhizome oil of Z. zerumbet indicates the existence of side-routes that divert the metabolic pathway away from zerumbone biosynthesis. nih.gov

The table below summarizes the key enzymes and their functions in the biosynthetic pathway from α-humulene to zerumbone.

| Enzyme | Function | Precursor | Product |

| α-humulene synthase (ZSS1) | Cyclization | Farnesyl diphosphate (FPP) | α-humulene |

| α-humulene-8-hydroxylase (CYP71BA1) | Hydroxylation at C8 | α-humulene | 8-hydroxy-α-humulene |

| Alcohol dehydrogenase (ZSD1) | Oxidation of hydroxyl group | 8-hydroxy-α-humulene | Zerumbone |

Synthetic Biology and Metabolic Engineering Approaches for Production

Microbial Cell Factory Development

The development of robust microbial hosts is fundamental to the successful biotechnological production of 8-hydroxy-alpha-humulene. Engineered strains of Escherichia coli, recombinant yeast, and the autotrophic bacterium Cupriavidus necator have emerged as promising platforms.

Engineered Escherichia coli Systems for this compound Production

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. lbl.govnih.gov The production of this compound in E. coli involves the heterologous expression of a biosynthetic pathway. This typically begins with the introduction of genes for the mevalonate (B85504) (MVA) pathway to increase the supply of the precursor farnesyl diphosphate (B83284) (FPP). lbl.govnih.gov

Key enzymes in the engineered pathway include α-humulene synthase (ZSS1), which converts FPP to α-humulene, and a specific cytochrome P450 enzyme, CYP71BA1, which catalyzes the final hydroxylation step to yield this compound. nih.govresearchgate.net Co-expression of these enzymes has successfully led to the production of this compound in E. coli when mevalonate is supplied to the culture medium. nih.gov One study reported a yield of 2.972 μg/ml of this compound in an engineered E. coli strain. nih.gov

Recombinant Yeast Systems for Production

Recombinant yeast, particularly Saccharomyces cerevisiae, offers several advantages for producing plant-derived secondary metabolites like this compound, including its ability to express and fold complex eukaryotic proteins such as cytochrome P450s. google.com Similar to E. coli, engineering efforts in yeast focus on enhancing the MVA pathway to boost FPP availability. mdpi.com

Functional expression of α-humulene-8-hydroxylase (CYP71BA1) in yeast has been demonstrated to successfully convert α-humulene into this compound. nih.govresearchgate.net In one study, co-expression of CYP71BA1 with an optimal cytochrome P450 reductase (CPR) from Arabidopsis thaliana (AtCPR1) in a yeast strain engineered for high α-humulene production resulted in 113.16 μg/L of this compound. researchgate.net Further engineering, including multi-copy integration of the biosynthetic genes, increased the titer to 15.2 mg/L. researchgate.net

Autotrophic Production Utilizing Cupriavidus necator

A novel and sustainable approach involves the use of the autotrophic bacterium Cupriavidus necator (also known as Ralstonia eutropha). nih.govnih.govresearchgate.net This organism can utilize CO2 as its sole carbon source, offering a route for the production of valuable chemicals from greenhouse gases. nih.govnih.govd-nb.info

C. necator has been engineered to produce α-humulene, the precursor to this compound. nih.govmdpi.comresearchgate.net While direct production of this compound has not been explicitly detailed, the successful production of its precursor lays the groundwork for future development. In a controlled bioreactor, an engineered C. necator strain produced α-humulene at a concentration of 146 mg L−1 with a productivity of 4.6 mg L−1 h−1 under autotrophic conditions. nih.gov This demonstrates the potential of this platform for the sustainable synthesis of humulene-derived compounds.

Optimization Strategies for Enhanced Titer and Yield

To improve the economic viability of microbial production, various optimization strategies are employed to increase the final product concentration (titer) and the efficiency of substrate conversion (yield).

Coexpression of Biosynthetic Gene Clusters

A cornerstone of metabolic engineering is the coordinated expression of all necessary genes in the biosynthetic pathway. For this compound, this involves the co-expression of genes from the MVA pathway, the α-humulene synthase gene (ZSS1), and the cytochrome P450 gene (CYP71BA1). nih.gov

The MVA pathway provides the essential building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form FPP. lbl.gov Overexpressing key rate-limiting enzymes in the MVA pathway, such as HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), can significantly increase the precursor supply and, consequently, the final product titer. researchgate.net The simultaneous expression of a synthetic amorphadiene (B190566) synthase gene and the MVA pathway in E. coli has been shown to result in high-level production of amorphadiene, a related sesquiterpene, highlighting the effectiveness of this strategy. lbl.gov

| Gene/Pathway | Function | Organism | Impact on Production |

| Mevalonate (MVA) Pathway | Supplies precursors (IPP, DMAPP, FPP) | E. coli, Yeast | Essential for high-level terpenoid production. lbl.govnih.gov |

| ZSS1 (α-humulene synthase) | Converts FPP to α-humulene | Zingiber zerumbet | Key enzyme for producing the direct precursor. researchgate.net |

| CYP71BA1 (α-humulene-8-hydroxylase) | Converts α-humulene to 8-hydroxy-α-humulene | Zingiber zerumbet | Catalyzes the final hydroxylation step. nih.gov |

| AtCPR1 (Cytochrome P450 Reductase) | Electron donor for CYP71BA1 | Arabidopsis thaliana | Optimal partner for CYP71BA1 activity in yeast. researchgate.net |

In Situ Product Removal and Adsorptive Methods

The accumulation of hydrophobic products like this compound in the fermentation broth can be toxic to microbial cells and may also lead to product degradation. nih.govmdpi.com In situ product removal (ISPR) is a strategy to continuously remove the product from the culture medium during fermentation, thereby alleviating these issues. mdpi.comresearchgate.net

For α-humulene, the precursor to this compound, adsorptive methods have proven effective. The use of hydrophobic resins, such as Amberlite® XAD4, in the cultivation of engineered E. coli increased the α-humulene yield by 2310% to 60.2 mg/L. nih.govwiley.com Another common ISPR technique is the use of a biocompatible organic solvent overlay, such as n-dodecane, which forms a second phase to capture the hydrophobic product. mdpi.comrsc.org This method has been successfully applied in the production of α-humulene in C. necator. nih.govmdpi.com The choice of solvent is critical, and factors such as biocompatibility and extraction efficiency must be considered. mdpi.com

| ISPR Method | Description | Target Compound | Impact on Production |

| Adsorption | Use of solid resins to bind the product. | α-Humulene | Increased yield by 2310% to 60.2 mg/L in E. coli. nih.govwiley.com |

| Liquid-Liquid Extraction | An immiscible organic solvent is added to the culture. | α-Humulene | Enabled production up to 146 mg L−1 in C. necator. nih.gov |

Bioreactor Process Design and Control

The transition from laboratory-scale flask experiments to industrial-scale production necessitates careful design and control of the bioreactor environment. nih.gov High cell density cultivation is crucial for achieving high product titers, yield, and productivity. mdpi.com Several key parameters must be monitored and controlled to optimize microbial growth and product formation.

Key Bioreactor Control Parameters:

pH: Maintained at an optimal level for the specific microbial host, often around 5.5 for yeast, using automated addition of acid or base. acs.org

Temperature: Kept constant at the optimal growth temperature for the engineered strain, for instance, 30°C for S. cerevisiae. acs.org

Dissolved Oxygen (DO): A critical parameter, especially for aerobic fermentations. DO levels are often maintained at a set percentage of air saturation (e.g., 20%) through a cascade control system that adjusts the stirrer speed and aeration rate. nih.gov

Nutrient Feeding: Fed-batch fermentation is a common strategy to avoid substrate inhibition and maintain a controlled growth rate. This involves the controlled feeding of carbon sources like glucose or ethanol (B145695). acs.orgmdpi.com

One significant challenge in the microbial production of volatile and potentially toxic compounds like terpenoids is product inhibition and loss due to volatilization. researchgate.net An effective strategy to overcome this is in situ product removal (ISPR). nih.govkit.edu This involves adding a second, immiscible organic phase or an adsorbent resin to the bioreactor to continuously extract the product from the culture medium. For α-humulene production, the use of the hydrophobic adsorbent resin Amberlite® XAD4 has been shown to increase the yield by 2310% to 60.2 mg/L. wiley.comnih.gov This technique not only increases the final product titer but also simplifies downstream processing. nih.govnih.gov

Table 1: Bioreactor Parameters for Terpenoid Production

| Parameter | Control Strategy | Example Application | Reference |

|---|---|---|---|

| pH | Automated addition of NH₃·H₂O | Maintained at 5.5 for zealexin A1 production in yeast. | acs.org |

| Temperature | Constant temperature control | 30°C for yeast cultivation. | acs.org |

| Dissolved Oxygen | Cascade control (stirrer speed, aeration) | Maintained at 20% air saturation for α-humulene production. | nih.gov |

| Nutrient Supply | Fed-batch feeding | Glucose and ethanol feeding for high-density yeast culture. | acs.org |

| Product Removal | In situ adsorption (e.g., Amberlite® XAD4) | Increased α-humulene yield to 60.2 mg/L in E. coli. | wiley.comnih.gov |

Semi-Synthetic and Chemo-Enzymatic Conversion Routes

Semi-synthetic strategies, which combine biotechnological production with chemical conversion steps, offer a flexible and efficient approach to producing complex molecules that are challenging to synthesize through purely chemical or biological means. nih.gov

Allylic Oxidation of Alpha-Humulene to Zerumbone (B192701) via this compound Intermediate

This compound is a crucial intermediate in the synthesis of zerumbone, a sesquiterpenoid with significant biological activities. nih.gov In the natural biosynthetic pathway within Zingiber zerumbet Smith, α-humulene is first hydroxylated to 8-hydroxy-α-humulene by α-humulene-8-hydroxylase. nih.gov This intermediate is then oxidized by a dehydrogenase to yield zerumbone. nih.gov

This natural process can be mimicked in a semi-synthetic route where α-humulene, produced via fermentation, is chemically oxidized. nih.gov A key reaction is the allylic oxidation of α-humulene. This can be achieved using a transition metal catalyst and an oxidizing agent. wiley.comnih.gov

Research has shown that manganese(II) chloride (MnCl₂) is an effective catalyst for this transformation when used with tert-butyl hydroperoxide (TBHP) as the oxidizing agent in an acetonitrile (B52724) solvent. nih.gov This reaction proceeds via the formation of the this compound intermediate, which is then further oxidized to zerumbone. While other transition metals like copper and cobalt can accelerate the formation of zerumbone, MnCl₂ provides the best selectivity, achieving 51.6% for zerumbone. nih.gov The process involves heating the reaction mixture, for example, at 60.7°C for 24 hours. nih.gov

Table 2: Catalyst Screening for Allylic Oxidation of α-Humulene

| Catalyst | Observation | Selectivity for Zerumbone | Reference |

|---|---|---|---|

| Manganese(II) chloride | Slower reaction rate, best selectivity | 51.6% | nih.gov |

| Copper salts | Accelerate zerumbone formation | Lower selectivity | nih.gov |

| Cobalt salts | Accelerate zerumbone formation | Lower selectivity | nih.gov |

| Iron salts | Slower reaction rate | Lower selectivity | nih.gov |

Broader Synthetic Methodologies for Alpha-Humulene (e.g., Cyclization Strategies, Cascade Reactions)

The synthesis of the 11-membered ring of α-humulene is a significant challenge in organic synthesis. wikipedia.org The molecule is biosynthesized from the acyclic precursor farnesyl diphosphate (FPP) through a cyclization reaction catalyzed by a sesquiterpene synthase. mdpi.comwikipedia.org This process involves the ionization of FPP to form a carbocation, which then undergoes a series of intramolecular cyclizations and rearrangements. preprints.org

Several total synthesis strategies have been developed to mimic this cyclization. These methods often rely on macrocyclization reactions, which are key steps in forming the large ring structure. wikipedia.org

Examples of Synthetic Strategies for α-Humulene:

McMurry Synthesis: Utilizes a titanium-catalyzed intramolecular carbonyl coupling reaction. wikipedia.org

Takahashi Synthesis: Employs an intramolecular alkylation of an allyl halide. wikipedia.org

Palladium-Mediated Cyclization: A four-component assembly followed by a palladium-catalyzed ring closure has been used to construct the cycloundecadienone core of humulene (B1216466). acs.org

Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules like humulene. 20.210.105 They are advantageous due to atom economy and reduced waste. 20.210.105 The biosynthesis of terpenes itself is a cascade of cyclization and rearrangement reactions. preprints.org Synthetic chemists aim to design similar cascades, for instance, using polyene cyclizations initiated by an epoxide and terminated by a β-ketoester. semanticscholar.org

These synthetic methodologies highlight the intricate chemistry involved in constructing the α-humulene scaffold, which serves as the direct precursor to this compound.

Biological Relevance and Mechanistic Explorations

Role as a Key Intermediate in Sesquiterpenoid Biosynthesis Pathways

8-Hydroxy-α-humulene is a pivotal, naturally occurring sesquiterpenoid that serves as a crucial intermediate in the biosynthesis of a variety of more complex secondary metabolites in plants. nih.govnih.gov Sesquiterpenoids are a large class of terpenes built from three isoprene (B109036) units, originating from the precursor farnesyl diphosphate (B83284) (FPP). wikipedia.orgwikipedia.org The biosynthesis of α-humulene, the direct precursor to 8-hydroxy-α-humulene, begins with the cyclization of FPP, a reaction catalyzed by α-humulene synthase (HUM). wikipedia.orgnih.gov This creates the characteristic 11-membered macrocyclic ring of the humulene (B1216466) skeleton. wikipedia.orgnih.gov

The subsequent and critical step is the regioselective hydroxylation of α-humulene at the C8 position to yield 8-hydroxy-α-humulene. nih.govnih.gov This oxidation is mediated by a specific type of enzyme known as a cytochrome P450 monooxygenase (CYP450). nih.govnih.gov In the medicinal ginger plant, Zingiber zerumbet, the enzyme responsible for this precise conversion has been identified as CYP71BA1. nih.govnih.govthegoodscentscompany.com The expression of the gene for this enzyme is found almost exclusively in the rhizomes, which are the primary site of production for these compounds. nih.gov

Once formed, 8-hydroxy-α-humulene does not typically accumulate to high concentrations but is instead readily converted into other bioactive compounds. nih.gov For instance, in the zerumbone (B192701) biosynthetic pathway, 8-hydroxy-α-humulene is oxidized by an alcohol dehydrogenase to produce zerumbone, a sesquiterpenoid recognized for its significant biological activities. nih.govnih.govnih.gov The co-expression of genes for the mevalonate (B85504) pathway (which produces FPP precursors), α-humulene synthase, and CYP71BA1 in microbial systems like E. coli has successfully led to the production of 8-hydroxy-α-humulene, highlighting its central role as a biosynthetic intermediate. nih.govnih.gov

Table 1: Key Enzymes in 8-Hydroxy-α-humulene Biosynthesis

| Enzyme | Function | Precursor | Product | Source Organism Example | Citation |

|---|---|---|---|---|---|

| α-humulene synthase (HUM/ZSS1) | Cyclization of FPP | Farnesyl diphosphate (FPP) | α-Humulene | Zingiber zerumbet | nih.govnih.gov |

| CYP71BA1 (α-humulene 8-hydroxylase) | Hydroxylation at C8 position | α-Humulene | 8-Hydroxy-α-humulene | Zingiber zerumbet | nih.govnih.gov |

| Alcohol Dehydrogenase (e.g., Zerumbone Synthase) | Oxidation of the hydroxyl group | 8-Hydroxy-α-humulene | Zerumbone | Zingiber zerumbet | nih.govnih.gov |

Studies on Related Humulene Derivatives and Their Mode of Action (In Vitro/Cellular/Molecular Focus)

The biological activities of sesquiterpenoids are often dictated by their specific chemical structures, including the presence and position of functional groups like hydroxyls. Research into humulene and its derivatives provides insight into their molecular mechanisms.

Humulene derivatives have been shown to interact with various molecular targets, influencing key cellular pathways.

Receptor Modulation: Several studies have investigated the effects of humulene and its hydroxylated derivatives on γ-aminobutyric acid type A (GABA-A) receptors, which are the main inhibitory ligand-gated ion channels in the central nervous system. wiley.comnih.govwiley.com In functional studies using transfected HEK293 cells, humulol (a hydroxylated derivative of α-humulene) demonstrated a negative allosteric modulatory effect on α1β2γ2 receptors. wiley.comnih.gov This contrasts with the parent compound, α-humulene, indicating that the hydroxyl group significantly alters the interaction with the receptor. wiley.com Other related compounds, such as humulone, have been shown to act as positive allosteric modulators of GABA-A receptors, potentiating GABA-induced currents. nih.gov

Signal Transduction: α-Humulene has been found to inhibit the Akt signaling pathway, which is frequently dysregulated in cancer cells to promote survival. nih.gov In studies on hepatocellular carcinoma (HCC) cells, α-humulene was shown to inhibit the activation of Akt, which in turn decreased the phosphorylation of its downstream targets GSK-3 and Bad. nih.gov This disruption of a pro-survival signaling cascade leads to the induction of apoptosis (programmed cell death) in the cancer cells. nih.govcannamd.com

Enzyme and Protein Modulation: The parent compound α-humulene has been associated with the induction of phase II drug-metabolizing enzymes, such as increasing the activity of Glutathione S-transferase (GST). thegoodscentscompany.comnih.gov This can enhance the detoxification capabilities of cells. In inflammatory processes, α-humulene has been shown to suppress the release of key signaling proteins (cytokines) like TNF-α and interleukin-1β. nih.gov

Table 2: Influence of Humulene Derivatives on Molecular Targets

| Compound | Molecular Target/Process | Observed Effect | Cellular Context | Citation |

|---|---|---|---|---|

| Humulol | GABA-A Receptor (α1β2γ2) | Negative allosteric modulation | Transfected HEK293 cells | wiley.comnih.gov |

| Humulone | GABA-A Receptor | Positive allosteric modulation | Recombinant receptors in HEK293 cells | nih.gov |

| α-Humulene | Akt Signaling Pathway | Inhibition of Akt activation, leading to apoptosis | Hepatocellular carcinoma cells | nih.gov |

| α-Humulene | Glutathione S-transferase (GST) | Increased enzyme activity | In vivo (mouse liver and small bowel) | nih.gov |

| α-Humulene | TNF-α and IL-1β | Suppressed release | In vivo (carrageenan-induced paw edema) | nih.gov |

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For humulene derivatives, the presence and nature of oxygen-containing functional groups are critical determinants of their effects. jst.go.jp

A direct comparison between α-humulene and its hydroxylated derivative, humulol, revealed significantly different effects on GABA-A receptor modulation, strongly suggesting that the addition of the hydroxy group is responsible for the observed differences in activity. wiley.comnih.gov This highlights the importance of hydroxylation in defining the neurotropic potential of these compounds.

Further evidence comes from studies on zerumbone, the downstream product of 8-hydroxy-α-humulene. An investigation into the locomotor-reducing effects of zerumbone, α-humulene, and related tetrahydrozerumbone derivatives found that the oxygen-containing functional groups were crucial for the activity. jst.go.jp α-Humulene itself showed only a weak effect, whereas its oxidized derivatives, particularly those retaining an oxygen function at the C1 position (derived from the C8 position in the humulene scaffold), were significantly more potent. jst.go.jp Specifically, the ketone at C1 of zerumbone was found to contribute significantly to the observed biological activity. jst.go.jp This implies that the initial hydroxylation to 8-hydroxy-α-humulene is a key step in imparting this specific bioactivity.

Table 3: Structure-Activity Relationship (SAR) Highlights for Humulene Derivatives

| Compound Comparison | Structural Difference | Activity Measured | Finding | Citation |

|---|---|---|---|---|

| α-Humulene vs. Humulol | Absence vs. Presence of a hydroxyl group | GABA-A receptor modulation | The hydroxyl group in humulol leads to a distinct negative allosteric modulatory effect not seen with α-humulene. | wiley.comnih.gov |

| α-Humulene vs. Zerumbone | Absence of oxygenation vs. Presence of a ketone group | Reduction of spontaneous locomotor activity | Zerumbone is significantly more potent, indicating the ketone group (derived from hydroxylation) is critical for this activity. | jst.go.jp |

| Tetrahydrozerumbone derivatives with -OH vs. with -OAc | Hydroxyl group vs. Acetyl group | Reduction of spontaneous locomotor activity | Acetylation of the hydroxyl group reduced potency, highlighting the importance of the free hydroxyl group for this specific effect. | jst.go.jp |

Computational and theoretical studies, such as molecular docking and in silico analysis, provide valuable insights into how hydroxylation might affect the bioactivity of humulene derivatives at a molecular level.

Modeling and docking studies have been used to support the experimental findings on GABA-A receptor modulation. wiley.comnih.gov These computational analyses suggest that sesquiterpenoids like humulol can bind to the neurosteroid-binding site of the GABA-A receptor, providing a theoretical basis for their modulatory effects. wiley.comnih.gov The presence of a hydroxyl group, as in humulol, would alter the binding interactions (e.g., by forming hydrogen bonds) within this pocket compared to the non-hydroxylated α-humulene, which could explain the observed differences in their functional effects.

In a similar vein, in silico studies of other hydroxylated humulene derivatives, such as the asteriscunolides, predicted their binding to the colchicine (B1669291) binding site of tubulin. acgpubs.org This theoretical work proposed a mechanism of action for their antileishmanial activity by interfering with microtubule dynamics, a prediction that aligns with the known function of tubulin inhibitors. acgpubs.org These studies underscore how the addition of polar functional groups like hydroxyls can create specific interaction points with protein targets, thereby conferring or enhancing bioactivity. Furthermore, computational exploration of the conformational space of the parent humulene molecule has been identified as important for understanding its inherent regioselectivity, which dictates where enzymatic modifications like hydroxylation are likely to occur. wikipedia.org

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 8-hydroxy-alpha-humulene from its natural sources or synthetic reaction mixtures and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint.

This technique is widely used to identify and assess the purity of α-humulene and its derivatives in essential oils and extracts. cropj.comresearchgate.net For instance, the analysis of essential oils from Aquilaria malaccensis has utilized GC-MS to identify α-humulene as a major constituent. cropj.com The typical GC-MS analysis involves programming the oven temperature to ramp up, ensuring the separation of compounds with different volatilities. cropj.com The mass spectrometer then provides crucial data for identification by comparing the resulting spectra with established libraries or authentic standards. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of a wide range of compounds, including those related to this compound that may not be sufficiently volatile for GC. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

While specific HPLC methods for this compound are not extensively detailed in readily available literature, methods for structurally similar compounds and its precursors are well-established. For example, a validated HPLC method for the analysis of zerumbone (B192701), a downstream product of this compound, has been developed using a reverse-phase C18 column. researchgate.net This method also utilized α-humulene as an internal standard, demonstrating the applicability of HPLC for separating these related sesquiterpenoids. researchgate.net Such methods often employ a photodiode array (PDA) detector for monitoring the effluent. researchgate.net The versatility of HPLC, with its various column chemistries and mobile phase compositions, makes it a suitable technique for analyzing this compound and its metabolites, particularly in complex biological matrices. sielc.commdpi.com

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Once isolated, spectroscopic techniques are employed to determine the precise atomic connectivity and three-dimensional arrangement of this compound.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry, beyond its use in GC-MS for identification, is a critical tool for detailed structural analysis through fragmentation studies. In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides valuable information about the molecule's structure.

The fragmentation patterns of sesquiterpenes like α-humulene and its derivatives can be complex but offer insights into their structure. libretexts.orgcopernicus.org Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. copernicus.orguab.edu Studies have shown that different sesquiterpene isomers, such as α-humulene and farnesene, can be distinguished based on the intensity ratios of their fragment ions. copernicus.org This highlights the potential of MS/MS to differentiate between closely related isomers and to elucidate the structure of novel compounds like this compound by analyzing its specific fragmentation pathways. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of organic molecules, including the relative and absolute stereochemistry. magritek.com NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within a molecule. researchgate.netorganicchemistrydata.org

Advanced Techniques for Metabolomic Profiling and Pathway Elucidation

Understanding the role of this compound in biological systems requires advanced analytical approaches that can profile a wide range of metabolites and elucidate the biochemical pathways in which it is involved.

The biosynthesis of this compound from α-humulene is a key step in the formation of other bioactive sesquiterpenoids, such as zerumbone. nih.gov The enzyme responsible for this conversion, α-humulene-8-hydroxylase, has been identified as a cytochrome P450 monooxygenase (CYP71BA1). researchgate.netthegoodscentscompany.com The functional analysis of such enzymes often involves recombinant expression in host organisms like E. coli. nih.govresearchmap.jp

Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, are crucial for understanding the broader context of this compound's function. These studies often employ a combination of the analytical techniques mentioned above, particularly GC-MS and LC-MS, to generate comprehensive metabolic profiles. mdpi.combiomedpharmajournal.org For instance, headspace solid-phase microextraction (SPME) coupled with GC-MS is a powerful tool for profiling terpenoid metabolites in plant-derived essential oils. thegoodscentscompany.com By comparing the metabolite profiles of different organisms or under different conditions, researchers can gain insights into the biosynthetic pathways and regulatory networks involving this compound. researchgate.net

Ecological and Physiological Significance

Role in Plant Defense Mechanisms and Stress Responses

Plants, being stationary organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of biotic and abiotic threats. unn.edu.ng 8-Hydroxy-alpha-humulene, a derivative of α-humulene, is an integral part of this defense system. Terpenoids, the class of compounds to which this compound belongs, are well-documented for their role in defending plants against herbivores, pathogens, and environmental stressors. unn.edu.ngnih.gov

The production of this compound is often induced in response to herbivore attacks or pathogenic infections. nih.gov This induced defense mechanism is a targeted and efficient use of the plant's resources. For instance, in response to insect feeding, plants can increase the synthesis of sesquiterpenes like α-humulene and its derivatives. frontiersin.org These compounds can act as antifeedants, deterring insects from further feeding, or may be directly toxic to them. unn.edu.nggreenhealthdocs.com The precursor, α-humulene, has been noted for its ability to repel insects. greenhealthdocs.com

Furthermore, the biosynthesis of this compound is a critical step in the production of other defense compounds. In the shampoo ginger (Zingiber zerumbet), this compound is an intermediate in the biosynthesis of zerumbone (B192701), a compound with known defensive properties. nih.govnih.govigem.org The enzyme α-humulene-8-hydroxylase (CYP71BA1) catalyzes the conversion of α-humulene to this compound, a key reaction in this pathway. nih.govnih.gov Studies have shown that the expression of the gene encoding this enzyme is upregulated in response to stressors like high soil moisture, indicating a role in abiotic stress responses as well. nih.gov This suggests that the production of this compound is part of a broader stress response network in plants. jfda-online.com

Inter-species Interactions and Chemical Ecology

The influence of this compound extends beyond direct defense, playing a crucial role in mediating interactions between different species. This is a fundamental aspect of chemical ecology, where chemical signals govern relationships within an ecosystem. Volatile organic compounds (VOCs), including sesquiterpenoids, are key players in this chemical communication. oup.com

One of the most significant roles of these compounds is in "indirect defense." oup.compnas.org When a plant is attacked by herbivores, it can release a specific blend of volatiles, which includes derivatives of α-humulene. pnas.orgnih.gov This volatile plume acts as a distress signal, attracting natural enemies of the herbivores, such as parasitic wasps or predatory mites. oup.compnas.org These "bodyguards" then help to reduce the herbivore pressure on the plant. For example, maize plants release a variety of sesquiterpenes when attacked by caterpillars, which attracts parasitoids that lay their eggs in the caterpillars. pnas.org While direct evidence for this compound's role in attracting specific predators is still emerging, its precursor, α-humulene, is a known component of such herbivore-induced volatile blends. frontiersin.orgfrontiersin.org

The production of such compounds can also influence the behavior of the herbivores themselves. Some sesquiterpenes can act as repellents, deterring insects from laying eggs or feeding on the plant. unn.edu.ng Conversely, in some specialized interactions, these same compounds can be used by insects as cues to locate their host plants. tandfonline.com

The table below summarizes the roles of related sesquiterpenoids in plant-insect interactions, providing context for the potential functions of this compound.

| Compound | Plant Source (Example) | Interacting Insect | Ecological Role |

| α-Humulene | Hops (Humulus lupulus), Pine trees | Generalist herbivores | Insect repellent. greenhealthdocs.com |

| (E)-β-Farnesene | Various plants | Aphids | Repellent. uv.mx |

| (E)-β-Caryophyllene | Maize (Zea mays) | Diabrotica virgifera (Corn rootworm) | Attracts entomopathogenic nematodes that prey on the herbivore. oup.com |

| (3S)-(E)-Nerolidol | Strawberry (Fragaria × ananassa) | Phytoseiulus persimilis (Predatory mite) | Attracts predatory mites. pnas.org |

Contribution to Plant Volatile Profiles

The presence and concentration of this compound and related compounds can vary significantly between different plant species and even between different parts of the same plant. nih.gov For example, in Zingiber zerumbet, the biosynthesis of this compound occurs almost exclusively in the rhizomes. nih.gov This tissue-specific production suggests a targeted ecological function.

The volatile profile of a plant is not static; it can change in response to developmental cues and environmental stimuli. oup.com For instance, the emission of volatiles can increase during flowering to attract pollinators or in response to herbivory to signal for help. pnas.orgresearchgate.net The conversion of the less volatile this compound from the more volatile α-humulene represents a mechanism by which plants can modify their scent profile and the chemical information it conveys. oup.com

The following table lists some plants in which α-humulene, the precursor to this compound, has been identified as a component of their volatile profile.

| Plant Species | Common Name | Family |

| Humulus lupulus | Hops | Cannabaceae |

| Pinus species | Pine | Pinaceae |

| Salvia officinalis | Sage | Lamiaceae |

| Zingiber officinale | Ginger | Zingiberaceae |

| Cordia verbenacea | Erva baleeira | Boraginaceae |

| Cannabis sativa | Cannabis | Cannabaceae |

Future Research Directions and Applications

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of 8-Hydroxy-alpha-humulene begins with the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). nih.gov The known pathway involves two critical enzymatic steps. First, α-humulene synthase (ZSS1) catalyzes the cyclization of FPP to form the α-humulene scaffold. nih.gov Subsequently, a cytochrome P450 monooxygenase, specifically α-humulene 8-hydroxylase (CYP71BA1), introduces a hydroxyl group at the C8 position to yield this compound. nih.govdntb.gov.ua

While these core enzymes have been identified, significant gaps in understanding the complete biosynthetic and regulatory machinery remain. Future research is needed to:

Identify and Characterize Regulatory Factors: The expression of sesquiterpene biosynthesis genes is tightly controlled by transcription factors (TFs). nih.gov Studies in various plants have implicated TF families such as bHLH, MYB, WRKY, and AP2/ERF in the regulation of terpene metabolism, often in response to stimuli like wounding or methyl jasmonate. nih.govnotulaebotanicae.rooup.com A key research direction is the identification of the specific TFs that bind to the promoter regions of the ZSS1 and CYP71BA1 genes. nih.gov Understanding how these TFs are activated and how they coordinate gene expression will provide a more complete picture of the regulatory network. nih.govnih.gov

Uncover Competing and Downstream Pathways: The metabolic flux towards this compound is influenced by competing pathways that also utilize its precursors. For instance, in Zingiber zerumbet, the plant where its biosynthesis is well-studied, other α-humulene derivatives are also produced, suggesting the presence of side-routes that divert the pathway flux. nih.gov Characterizing the enzymes involved in these competing pathways is crucial for future metabolic engineering efforts aimed at maximizing product yield.

| Enzyme | Gene | Function | Source Organism |

| α-humulene synthase | ZSS1 | Catalyzes the cyclization of Farnesyl diphosphate (FPP) to α-humulene. nih.gov | Zingiber zerumbet nih.gov |

| α-humulene 8-hydroxylase | CYP71BA1 | A cytochrome P450 that hydroxylates α-humulene to form this compound. nih.govdntb.gov.ua | Zingiber zerumbet nih.gov |

Engineering Novel Biosynthetic Pathways for Targeted Derivatization

Metabolic engineering offers a powerful platform for producing not only this compound but also novel derivatives with potentially enhanced or new functionalities. By introducing the biosynthetic genes for this compound into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, these organisms can be turned into cellular factories. nih.govsysbio.se

Key strategies for engineering these pathways include:

Enhancing Precursor Supply: A major bottleneck in terpenoid production is the limited availability of the FPP precursor. frontiersin.org This can be overcome by overexpressing rate-limiting enzymes in the native mevalonate (B85504) (MVA) pathway of the host, such as HMG-CoA reductase (HMGR). nih.govrsc.orgoup.com Additionally, introducing highly efficient heterologous MVA pathway genes can further boost the precursor pool. rsc.orgpnas.org

Blocking Competing Pathways: To channel the metabolic flux towards the desired product, competing pathways that drain the FPP pool must be downregulated. nih.gov A common target is the enzyme squalene (B77637) synthase (encoded by the ERG9 gene in yeast), which diverts FPP towards sterol biosynthesis. nih.gov

Creating Novel Derivatives: Once a robust this compound production platform is established, it can be used as a scaffold for creating new molecules. This can be achieved by introducing additional modifying enzymes, such as other P450 hydroxylases, dehydrogenases, reductases, or glycosyltransferases, which can decorate the humulene (B1216466) core with various functional groups. researchgate.net This combinatorial biosynthesis approach opens the door to a vast chemical space of novel humulene derivatives.

| Engineering Strategy | Target Enzyme/Pathway | Objective |

| Precursor Supply Enhancement | HMG-CoA Reductase (HMGR) | Overcome the rate-limiting step in the MVA pathway to increase FPP availability. rsc.orgoup.com |

| Precursor Supply Enhancement | Heterologous MVA pathway genes | Introduce enzymes with superior catalytic properties to boost metabolic flux. rsc.orgpnas.org |

| Blocking Competing Pathways | Squalene Synthase (ERG9) | Downregulate sterol biosynthesis to redirect FPP towards sesquiterpene production. nih.gov |

| Targeted Derivatization | Novel P450s, Dehydrogenases, etc. | Introduce further modifications to the this compound scaffold to create new compounds. researchgate.net |

Exploration of Undiscovered Bioactivities and Molecular Mechanisms (excluding clinical/safety)

While α-humulene is known for several biological activities, the functional profile of its hydroxylated derivative, this compound, is largely unexplored. researchgate.netsci-hub.se Future research should focus on screening this compound and its engineered derivatives for a wide range of bioactivities outside of clinical applications.

Potential areas of investigation include:

Phytotoxic and Herbicidal Activity: Some humulene derivatives have demonstrated phytotoxic effects, inhibiting the growth of plant cell cultures. nih.gov Screening this compound for activity against various plant species could uncover potential applications in agriculture as a natural herbicide.

Antimicrobial Properties: Sesquiterpenes are a rich source of antimicrobial compounds. researchgate.netsci-hub.se Investigating the effect of this compound on a broad panel of plant-pathogenic bacteria and fungi could lead to the development of new crop protection agents.

Insecticidal or Insect Repellent Activity: Terpenoids play a crucial role in plant defense against herbivores. wiley.com Evaluating the effects of this compound on common agricultural pests could reveal its potential as a bio-pesticide.

Enzyme Inhibition: The compound could be tested for inhibitory activity against various enzymes relevant to industrial or biotechnological processes. Understanding the molecular mechanisms behind any observed bioactivity, for example, by studying its interaction with cellular membranes or specific protein targets, will also be a critical area of future research. nih.gov

Development of Sustainable Bioproduction Platforms

The reliance on plant extraction or chemical synthesis for valuable compounds is often unsustainable and economically challenging. sysbio.seresearchgate.net Microbial fermentation presents a promising alternative for the sustainable production of this compound. sciepublish.com

Future work in this area will focus on:

Host Optimization: Saccharomyces cerevisiae (yeast) is a favored host due to its safety (GRAS status), robustness in industrial fermentations, and its endogenous MVA pathway which provides the necessary precursors. oup.comsciepublish.com Its internal membrane systems, like the endoplasmic reticulum, are also well-suited for expressing P450 enzymes like CYP71BA1. sciepublish.com E. coli is another viable option due to its rapid growth and well-established genetic tools. researchgate.netwiley.com

Increasing Production Titers: Achieving commercially viable production levels requires a systems-level metabolic engineering approach. This includes not only optimizing the biosynthetic pathway itself but also ensuring a balanced supply of cofactors like NADPH, which are essential for P450 enzyme activity. oup.com

Advanced Fermentation and Recovery: Implementing advanced fermentation strategies, such as fed-batch cultivation, can significantly increase cell density and product yield. sysbio.se Furthermore, because high concentrations of terpenoids can be toxic to microbial cells, techniques for in situ product removal (ISPR) are critical. This involves using biocompatible solvents or adsorbent resins, such as Amberlite® XAD4, in the fermentation broth to continuously capture the product, thereby alleviating toxicity and simplifying downstream processing. wiley.comnih.gov Using such a system, α-humulene production in E. coli was increased to 60.2 mg/L. wiley.com

Pathway Compartmentalization: A sophisticated strategy to improve production involves localizing the biosynthetic pathway within specific cellular organelles, such as mitochondria or peroxisomes. mdpi.comfrontiersin.org This can increase local concentrations of substrates and enzymes, isolate toxic intermediates from the rest of the cell, and reduce the metabolic burden on the host. mdpi.com

Advanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound and its derivatives in complex biological matrices, such as fermentation broths or plant extracts, is essential for research and process development. nih.govethz.ch

Future efforts should be directed towards:

Optimized Extraction Techniques: Developing efficient methods to extract the target compound is the first critical step. Techniques like solid-phase microextraction (SPME) are suitable for volatile terpenes, while supercritical fluid extraction with CO2 (SC-CO2) offers a "green" alternative to traditional organic solvent extraction. sigmaaldrich.com

High-Resolution Separation and Detection: Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for analyzing semi-volatile sesquiterpenoids. nih.govsigmaaldrich.com For less volatile or derivatized compounds, high-performance liquid chromatography (HPLC) is a valuable alternative. nih.govresearchgate.net The use of high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) is particularly important for identifying novel, uncharacterized derivatives by providing highly accurate mass measurements of both the parent molecule and its fragments. unibe.ch

Method Validation: Robust analytical methods must be developed and validated specifically for this compound. This includes establishing linearity, detection limits, and repeatability in different matrices to ensure data accuracy and reliability. researchgate.netacs.org

| Technique | Application in this compound Research |

| Extraction | |

| Solid-Phase Microextraction (SPME) | Extraction of volatile and semi-volatile compounds from gas or liquid samples for GC-MS analysis. sigmaaldrich.com |

| Supercritical Fluid Extraction (SC-CO2) | Environmentally friendly extraction from solid matrices like plant material, avoiding organic solvents. |

| Solvent Extraction (Hexane, Ethyl Acetate) | Standard method for extracting compounds from liquid cultures or ground plant tissue. nih.gov |

| Analysis | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for separation, identification, and quantification of this compound and related semi-volatiles. nih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of less volatile or more polar derivatives of this compound. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation and identification of novel, unknown derivatives by providing accurate mass data. unibe.ch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.